3-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-11-3-1-4-12(9-11)20(17,18)16-10-14(6-7-14)13-5-2-8-19-13/h1-5,8-9,16H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMZPLHQXDDNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the cyclopropyl intermediate: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents.
Thiophene attachment: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 3-Chloro-N-((1-(Thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
The compound This compound is a complex organic molecule with potential applications in various scientific fields. However, specific detailed applications of this compound are not widely documented in the available literature. This article will explore potential applications based on similar compounds and the general properties of sulfonamides.
Pharmaceutical Applications
Sulfonamides are known for their antimicrobial properties and are used in various pharmaceutical applications. Compounds with similar structures might be investigated for their potential as antibiotics or in the treatment of other diseases.
Biological Research
In biological research, sulfonamides can be used as probes or reagents to study biological pathways. Their ability to interact with proteins and enzymes makes them useful tools in biochemistry.
Chemical Synthesis
The compound's unique structure, featuring a thiophene ring and a cyclopropyl group, makes it an interesting candidate for further chemical synthesis. It could serve as a starting material or intermediate in the synthesis of more complex molecules.
Synthesis and Properties
The synthesis of This compound typically involves multi-step organic reactions, similar to those described for related compounds. The process includes cyclopropanation, cross-coupling reactions, and sulfonamide formation.
Case Studies and Data Tables
Unfortunately, specific case studies or data tables for This compound are not available due to the lack of detailed research on this compound. However, similar sulfonamides have been studied extensively in various contexts:
| Compound Type | Application | Key Features |
|---|---|---|
| Sulfonamides | Antimicrobial | Broad-spectrum activity |
| Thiophene Derivatives | Pharmaceutical Intermediates | Versatile in synthesis |
| Cyclopropyl Compounds | Bioactive Molecules | High reactivity |
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with active sites through hydrogen bonding and electrostatic interactions, while the thiophene and cyclopropyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Modifications and Functional Group Variations
The compound’s structural uniqueness lies in the thiophene-cyclopropylmethyl moiety, which distinguishes it from analogs with piperidinyl, dihydrobenzofuran, or naphthalene substituents. Below is a comparative analysis of key analogs:
Key Observations :
- The thiophene-cyclopropane core in the target compound may enhance metabolic stability compared to piperidine-based analogs (e.g., Compounds 15–18) due to reduced conformational flexibility .
- Substitution at the 3-position of the benzenesulfonamide (as in the target compound and Compound 15) is associated with improved receptor binding affinity compared to 5-substituted analogs (e.g., Compound 16) .
Mechanistic and Pharmacological Implications
- Thiophene vs. Dihydrobenzofuran : Thiophene’s electron-rich structure may facilitate π-π interactions in receptor binding, while dihydrobenzofuran’s rigidity enhances selectivity .
Biological Activity
3-Chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural framework that may contribute to its interactions with biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 327.9 g/mol. The compound features a sulfonamide group, a chlorinated benzene ring, and a cyclopropyl moiety attached to a thiophene ring, which may influence its solubility and biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of key findings from various studies:
Antimicrobial Activity
Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity. One study reported that related compounds induced apoptosis in cancer cell lines, suggesting that this compound could disrupt cancer cell proliferation through mechanisms such as cell cycle arrest and activation of apoptotic pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FaDu (hypopharyngeal tumor) | 50 | Induction of apoptosis | |
| PC-3 (prostate cancer) | 30 | Cell cycle arrest in S phase |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Sulfonamides are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates. The study found that the compound exhibited promising activity against resistant strains of bacteria, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .
- Anticancer Evaluation : In a comparative study, this compound was tested alongside established anticancer agents. Results indicated that this compound had comparable or superior cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development .
- Mechanistic Studies : Further mechanistic studies revealed that this compound could inhibit specific enzymes involved in tumor progression, such as topoisomerase II, which is crucial for DNA replication in rapidly dividing cells .
Q & A
Q. What are the key synthetic routes for 3-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, and what reaction conditions are critical for yield optimization?
The synthesis involves three primary steps: (i) cyclopropane ring formation, (ii) thiophene coupling, and (iii) sulfonamide formation. Key conditions include:
- Cyclopropylation : Use of trimethylsulfoxonium iodide under basic conditions (e.g., NaH) to generate the cyclopropane ring .
- Thiophene Introduction : Suzuki-Miyaura coupling with a thiophen-2-ylboronic acid derivative, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Sulfonamide Formation : Reaction of 3-chlorobenzenesulfonyl chloride with the amine intermediate in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine as a base .
Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product. Yield optimization requires strict temperature control and moisture-free conditions .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. Key signals include aromatic protons (~6.5–7.8 ppm) and cyclopropane methylene protons (~1.2–1.8 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or UPLC/MS validates molecular weight (e.g., expected [M+H]⁺ = 382.06 g/mol) .
- X-ray Crystallography : For absolute conformation, single-crystal X-ray diffraction (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the cyclopropane-thiophene system .
Q. What preliminary biological screening data exist for this compound?
Early studies on analogous sulfonamides show:
- Carbonic Anhydrase IX Inhibition : IC₅₀ values of 10–25 nM in hypoxia-selective enzyme assays, relevant to cancer therapy .
- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC ~8–16 µg/mL), attributed to sulfonamide-enzyme interactions .
Screening should include dose-response assays (e.g., 0.1–100 µM range) and counter-screens for off-target effects .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity and reduce off-target interactions?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzene ring’s 4-position improves carbonic anhydrase IX binding by 2–3 fold .
- Cyclopropane Rigidity : Conformational constraints from the cyclopropane group reduce off-target receptor activation. Computational docking (e.g., AutoDock Vina) predicts steric clashes with non-target enzymes .
- Thiophene Replacement : Replacing thiophene with furan decreases antimicrobial activity but enhances aqueous solubility, as shown in SAR studies .
Q. How can contradictory activity data between in vitro and cellular assays be resolved?
Contradictions often arise from:
- Membrane Permeability : LogP values >3.5 (calculated via ChemDraw) may limit cellular uptake. Use prodrug strategies (e.g., esterification) to improve bioavailability .
- Metabolic Instability : LC-MS/MS analysis of cellular lysates identifies metabolites (e.g., sulfonamide cleavage). Stabilize via fluorination of the benzene ring .
- Assay Conditions : Varying pH (e.g., tumor microenvironment vs. standard buffers) alters ionization states. Perform assays at pH 6.5–7.4 to mimic physiological conditions .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., halogen substitutions) and correlate with enzyme kinetics .
- Free Energy Perturbation (FEP) : Molecular dynamics simulations quantify binding energy changes (ΔΔG) for specific substituents .
- Crystallographic SAR : Co-crystallize derivatives with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions at 1.5–2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
